Fumitremorgin A

Descripción

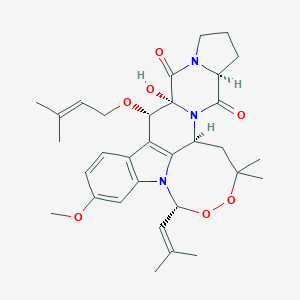

Structure

3D Structure

Propiedades

IUPAC Name |

(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHJVZDNQZJOV-BMOJZYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925479 | |

| Record name | Fumitremorgin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12626-18-5 | |

| Record name | Fumitremorgin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumitremorgin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMITREMORGIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fumitremorgin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] It belongs to the fumitremorgin class of indole (B1671886) alkaloids, which are known for their tremorgenic effects.[1][2] While historically recognized for its neurotoxic properties, recent research has unveiled a more specific and potent mechanism of action that has garnered significant interest in the fields of oncology and pharmacology. This guide provides a detailed overview of the molecular mechanisms underlying the activity of this compound and its analogs, with a focus on their interaction with the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[3][4][5]

Primary Mechanism of Action: Inhibition of ABCG2 (BCRP)

The principal and most well-characterized mechanism of action of this compound and its close analog, Fumitremorgin C (FTC), is the potent and specific inhibition of the ABCG2 multidrug transporter.[3][6][7][8] ABCG2 is a key protein involved in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and contributing to treatment failure.[9][10]

Molecular Interaction:

This compound and its analogs act as inhibitors of ABCG2, effectively blocking its transport function. This inhibition leads to the intracellular accumulation of cytotoxic drugs that are normally expelled by ABCG2, thereby restoring the sensitivity of cancer cells to these agents.[7][8] The interaction is highly specific, with little to no inhibitory activity against other major MDR transporters like P-glycoprotein (ABCB1/MDR1) or multidrug resistance-associated protein 1 (MRP1/ABCC1).[7][8][11]

The inhibitory effect is stereospecific, highlighting a precise interaction with the transporter's binding site.[11] While the exact binding site is still under investigation, it is understood that these inhibitors likely interact with the transmembrane domains of ABCG2, interfering with the conformational changes necessary for substrate translocation.

dot

Caption: Inhibition of ABCG2-mediated drug efflux by this compound.

Secondary and Other Reported Effects

Neurotoxicity:

This compound is a known tremorgenic mycotoxin, causing tremors, convulsions, and other neurological effects in animals.[2][12][13] This toxicity is a significant barrier to its direct clinical application. The underlying mechanism of its neurotoxicity is thought to involve interference with neurotransmitter release, potentially by affecting GABA receptors.[2] However, research suggests that the serotonergic system is not significantly involved in the behavioral effects elicited by this compound.[13]

Mitochondrial Function:

While the primary focus has been on ABCG2 inhibition, some studies suggest that compounds affecting cellular transport and resistance mechanisms can also have secondary effects on mitochondrial function.[14][15][16][17] However, direct and specific effects of this compound on mitochondria are not well-documented in the provided search results. The development of drug resistance, a process counteracted by this compound, can be linked to alterations in cellular metabolism, including mitochondrial respiration.

Quantitative Data

The inhibitory potency of Fumitremorgin C and its analogs against ABCG2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the effective concentration to reduce drug resistance by 90% (EC90) are key parameters.

| Compound | Target | Assay System | Substrate | IC50 (µM) | EC90 (µM) | Reference |

| Fumitremorgin C | Human BCRP | MDCKII-hBCRP cells | Mitoxantrone | Significantly lower than for murine Bcrp1 | - | [4][5] |

| Fumitremorgin C | Murine Bcrp1 | MEF3.8-mBcrp1 cells | Mitoxantrone | Higher than for human BCRP | - | [4][5] |

| Fumitremorgin C | Human BCRP | Inside-Out Membrane Vesicles | [3H]-Estrone 3-sulfate | 0.250 ± 0.0540 | - | [18] |

| Ko143 | Human BCRP | - | - | Reported as the most potent BCRP inhibitor known | - | [7][8] |

Note: The relationship between IC50 and the inhibition constant (Ki) is dependent on the assay conditions and the mechanism of inhibition.[19]

Experimental Protocols

1. BCRP/ABCG2 Inhibition Assay (Inside-Out Membrane Vesicle Assay)

This protocol is adapted from methodologies used to assess direct inhibition of ABCG2 transport activity.[18]

-

Test System: Inside-out membrane vesicles derived from mammalian cells (e.g., HEK293) overexpressing human BCRP/ABCG2.

-

Probe Substrate: A known fluorescent or radiolabeled ABCG2 substrate, such as 1 µM [3H]-Estrone 3-sulfate.

-

Procedure:

-

Pre-incubate the membrane vesicles with varying concentrations of this compound or the test compound for 5 minutes.

-

Initiate the transport reaction by adding ATP and the probe substrate. A control reaction is run in the presence of AMP (absence of ATP) to determine non-specific binding.

-

Incubate for a short period (e.g., 3 minutes).

-

Stop the reaction by adding a cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

-

Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

-

Calculate the ATP-dependent transport by subtracting the values from the AMP controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: Workflow for an inside-out membrane vesicle BCRP inhibition assay.

2. Cellular Drug Accumulation Assay

This method assesses the ability of an inhibitor to increase the intracellular concentration of a fluorescent ABCG2 substrate.[20]

-

Cell Line: A cell line overexpressing ABCG2 (e.g., NCI-H460/MX20 or a transduced cell line) and a parental control cell line.

-

Fluorescent Substrate: A fluorescent drug that is a substrate of ABCG2 (e.g., Doxorubicin, Mitoxantrone, or Pheophorbide A).[21]

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells for a defined period (e.g., 15-30 minutes) with media containing various concentrations of this compound or the test compound. A positive control inhibitor (e.g., Ko143) should be included.

-

Add the fluorescent substrate to the wells and incubate for an additional period (e.g., 60 minutes).

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lyse the cells or directly measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

The increase in fluorescence in the presence of the inhibitor indicates reversal of ABCG2-mediated efflux.

-

3. Cytotoxicity Assay for Reversal of Multidrug Resistance

This assay determines the ability of an inhibitor to sensitize resistant cells to a chemotherapeutic agent.[8]

-

Cell Line: An ABCG2-overexpressing, drug-resistant cell line.

-

Cytotoxic Drug: A chemotherapeutic agent that is a substrate for ABCG2 (e.g., Topotecan, Mitoxantrone).

-

Procedure:

-

Plate the cells in 96-well plates.

-

Add the cytotoxic drug in a serial dilution. In parallel, add the same serial dilution of the cytotoxic drug in the presence of a fixed, non-toxic concentration of this compound or the test inhibitor.

-

Incubate the plates for a period sufficient for cell proliferation (e.g., 4-5 days).

-

Assess cell viability using a suitable method, such as MTT, SRB, or fluorescent nucleic acid stains (e.g., CyQuant).

-

Calculate the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.

-

The EC90 (the concentration of inhibitor that reduces the IC50 of the cytotoxic drug by 90%) can also be determined from these experiments.[8]

-

dot

Caption: Experimental workflow for a cytotoxicity-based resistance reversal assay.

Conclusion and Future Directions

This compound and its analogs, particularly Fumitremorgin C, are powerful tools for studying the function of the ABCG2 transporter. Their primary mechanism of action is the potent and specific inhibition of ABCG2, which has significant implications for overcoming multidrug resistance in cancer. While the neurotoxicity of the parent compounds precludes their direct clinical use, they have served as crucial scaffolds for the development of less toxic and even more potent inhibitors, such as Ko143.[7][8]

Future research in this area will likely focus on:

-

Elucidating the precise molecular interactions between these inhibitors and the ABCG2 transporter through structural biology and computational modeling.

-

Developing novel analogs with improved pharmacological properties, including enhanced potency, reduced toxicity, and better in vivo stability.

-

Exploring the potential of these inhibitors to enhance the efficacy of existing chemotherapies and to improve the oral bioavailability of drugs that are substrates of intestinal ABCG2.

References

- 1. Fumitremorgin - Wikipedia [en.wikipedia.org]

- 2. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]

- 7. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry of tremorogenic metabolites. I. This compound from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 15. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BCRP Inhibition | Evotec [evotec.com]

- 19. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot (2003) | Benjamin T. Burlingham | 240 Citations [scispace.com]

- 20. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assay in Summary_ki [bindingdb.org]

Fumitremorgin A: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A is a potent mycotoxin belonging to the indole-diterpenoid class of natural products.[1] Produced by various species of Aspergillus, most notably Aspergillus fumigatus, it is known for its tremorgenic and neurotoxic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure

This compound possesses a complex heptacyclic ring system. Its core structure is derived from the amino acids L-tryptophan and L-proline. The detailed chemical identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | (9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.0²,⁷.0⁸,²⁵.0¹⁵,²³.0¹⁷,²¹]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione[1] |

| Molecular Formula | C₃₂H₄₁N₃O₇[1] |

| SMILES | CC(=CCO[C@H]1C2=C3--INVALID-LINK--OC)C=C(C)C)(C)C">C@HN5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C[1] |

| InChI | InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1[2] |

| InChIKey | ACGHJVZDNQZJOV-BMOJZYMJSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Weight | 579.7 g/mol | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, methanol (B129727), acetone, DMF, and chloroform.[3] | Adipogen |

| XLogP3 | 3.8 | [1] |

Spectral Data

Comprehensive spectral data is essential for the identification and characterization of this compound.

| Spectral Data Type | Key Features |

| ¹H NMR | Data available in various databases, but a detailed peak list is not readily available in the public domain. |

| ¹³C NMR | Predicted spectra are available, but experimentally derived and fully assigned data are limited in public resources.[4] |

| Mass Spectrometry (LC-MS) | Precursor Type: [M-H₂O+H]⁺, m/z: 562.291. Top 5 Peaks: 227.082581 (100), 199.087402 (90.08), 211.087906 (64.71), 420.194244 (62.83), 215.081787 (52.27).[1] |

| IR Spectroscopy | Data not readily available in public databases. |

| UV-Vis Spectroscopy | Data not readily available in public databases. |

Signaling Pathways and Biological Activity

This compound is primarily recognized for its potent neurotoxic effects, causing tremors and convulsions in animals.[1] While the precise molecular mechanisms are not fully elucidated, it is understood to interfere with neurotransmitter release in the central nervous system.[5]

A closely related compound, Fumitremorgin C , is a well-characterized and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[6][7] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibition of ABCG2 by Fumitremorgin C can restore sensitivity to these drugs.

Below is a simplified representation of the proposed mechanism of Fumitremorgin C's action on ABCG2-mediated drug resistance.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for further investigation of this compound.

Isolation and Purification of Fumitremorgin B (as a representative protocol)

The following is a generalized protocol for the isolation and purification of Fumitremorgin B, a closely related compound, which can be adapted for this compound.[8][9]

Methodology:

-

Culturing: Aspergillus fumigatus strains are cultured on a solid rice medium.

-

Extraction: The culture is extracted with ethyl acetate.

-

Dehydration and Defatting: The extract is dehydrated using anhydrous sodium sulfate and then defatted with n-hexane.

-

Decolorization: The extract is decolorized using activated charcoal.

-

Chromatography: The crude product is purified by silica gel column chromatography.

-

Recrystallization: The purified compound is recrystallized from methanol to obtain fine, needle-shaped crystals.[9]

BCRP/ABCG2 Inhibition Assay

The inhibitory effect of fumitremorgins on BCRP/ABCG2 can be assessed using various in vitro assays. A common method involves measuring the accumulation of a fluorescent BCRP substrate in cells overexpressing the transporter.

Methodology:

-

Cell Culture: Utilize a cell line that overexpresses BCRP/ABCG2 (e.g., MDCKII-BCRP).

-

Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., Fumitremorgin C).

-

Substrate Addition: Add a known fluorescent substrate of BCRP (e.g., mitoxantrone or Hoechst 33342).

-

Fluorescence Measurement: After a defined incubation period, measure the intracellular accumulation of the fluorescent substrate using techniques like flow cytometry or fluorescence microscopy.

-

Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates reduced efflux by BCRP. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.[10]

Assessment of Neurotoxicity

The neurotoxic effects of this compound can be evaluated using in vivo models.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as mice or rats.

-

Compound Administration: Administer this compound to the animals, typically via intraperitoneal or intravenous injection.

-

Behavioral Observation: Observe the animals for the onset and severity of tremors, convulsions, and other neurological signs.

-

Neurochemical Analysis: After a defined period, euthanize the animals and collect brain tissue for neurochemical analysis. This can include measuring levels of neurotransmitters and their metabolites (e.g., dopamine, serotonin, GABA) using techniques like high-performance liquid chromatography (HPLC).[5]

-

Histopathological Examination: Brain tissue can also be processed for histopathological examination to assess for any neuronal damage.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. While its neurotoxicity limits its direct therapeutic potential, the study of its mechanism of action and that of related compounds like Fumitremorgin C provides valuable insights into fundamental biological processes such as multidrug resistance. This technical guide serves as a foundational resource for researchers aiming to explore the chemistry and biology of this fascinating mycotoxin. Further research is warranted to fully elucidate its spectral properties, detailed signaling pathways, and to develop comprehensive and standardized experimental protocols.

References

- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fumitremorgin - Wikipedia [en.wikipedia.org]

- 3. adipogen.com [adipogen.com]

- 4. mimedb.org [mimedb.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Preparation of fumitremorgin B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumitremorgin A: A Comprehensive Technical Guide to its Biological Activities and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin A is a potent mycotoxin produced by several species of Aspergillus fungi.[1] It is a member of the indole-diterpenoid class of compounds and is well-known for its significant biological activities, most notably its potent and specific inhibition of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This activity has garnered considerable interest in its potential use as a chemosensitizing agent in cancer therapy. However, its clinical development is hampered by its significant neurotoxic effects, primarily characterized by tremors and convulsions. This technical guide provides an in-depth overview of the biological activities and toxicological profile of this compound, with a focus on its mechanism of action, experimental protocols for its assessment, and the signaling pathways it modulates.

Biological Activities

The primary biological activities of this compound and its analogs, such as Fumitremorgin C, revolve around two key areas: inhibition of the ABCG2 transporter and modulation of neuronal function.

Inhibition of ABCG2 (Breast Cancer Resistance Protein)

This compound and its analogs are highly potent and specific inhibitors of the ABCG2 transporter.[2][3] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[2] By inhibiting ABCG2, Fumitremorgins can reverse this resistance and increase the intracellular concentration and efficacy of anticancer drugs.

Mechanism of Inhibition: Cryo-electron microscopy studies have revealed the structural basis for ABCG2 inhibition by Fumitremorgin C and its analogs. These inhibitors bind to a central, inward-facing cavity of the ABCG2 transporter.[4][5] This binding physically obstructs the substrate-binding site, preventing the efflux of chemotherapeutic drugs and other substrates.[4][5] Furthermore, the binding of the inhibitor locks the transporter in a conformation that is incompatible with the conformational changes required for ATP hydrolysis, thus inhibiting its transport function.[4][5]

Neurotropic and Tremorgenic Effects

This compound is a potent neurotoxin that affects the central nervous system, leading to characteristic tremors, convulsions, and in some cases, death.[1] These effects are a major limiting factor for its therapeutic application.

Mechanism of Neurotoxicity: The tremorgenic activity of this compound is believed to result from its interference with neurotransmitter systems. Studies have shown that it can modulate the release of several neurotransmitters, including an increase in the spontaneous release of glutamate (B1630785) and aspartate.[6] While some investigations have explored the involvement of serotonergic and GABAergic systems, the precise mechanisms remain under investigation.[7] this compound is also known to be a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels, which could contribute to its neurotoxic effects.

Toxicological Profile

The toxicity of this compound is a significant concern and has been evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

This compound and its analogs exhibit cytotoxic effects in various cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific analog being tested.

| Compound | Cell Line | IC50 (µM) | Reference |

| Fumitremorgin C | MDCKII-hBCRP | >10 | [3] |

| Ko143 (FTC analog) | MDCKII-hBCRP | 0.015 | [3] |

In Vivo Toxicity

In vivo studies, primarily in mice, have focused on the acute toxicity and neurotoxic effects of this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 0.185 mg/kg | Mice | Intravenous | Neurotoxical studies on this compound, a tremorgenic mycotoxin, on mice. |

Neurotoxic Symptoms: Intravenous injection of this compound in mice leads to a dose-dependent onset of tremors, clonic convulsions, tonic convulsions, and ultimately, death.[8] Behavioral assessments in rodents are crucial for characterizing the neurotoxic profile of this compound.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities and toxicity of this compound.

ABCG2 Inhibition Assay (Hoechst 33342 Uptake Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 by ABCG2-expressing cells.

Materials:

-

ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.

-

Hoechst 33342 dye.

-

This compound or other test compounds.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or test compound for 30 minutes at 37°C.

-

Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

-

Increased fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on cell viability.

Materials:

-

Target cell line.

-

This compound or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Neurotoxicity Assessment (Tremor Induction in Mice)

This protocol outlines the procedure for observing and quantifying the tremorgenic effects of this compound in mice.

Materials:

-

Male Swiss albino mice.

-

This compound solution in a suitable vehicle (e.g., DMSO and saline).

-

Observation cages.

-

Video recording equipment.

-

Tremor scoring scale.

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Administer this compound intravenously at various doses.

-

Immediately place the mice in individual observation cages.

-

Observe and record the onset, duration, and severity of tremors and convulsions for at least 2 hours post-injection.

-

Score the severity of tremors using a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

-

Video recording can be used for more detailed and unbiased analysis of behavioral changes.[10][11]

Signaling Pathways

This compound and its analogs have been shown to modulate several intracellular signaling pathways, which likely contribute to their biological effects.

ABCG2-Related Signaling

While the primary mechanism of ABCG2 inhibition is direct binding, the expression and activity of ABCG2 itself can be regulated by various signaling pathways. However, direct modulation of these pathways by this compound has not been extensively reported.

Neurotoxicity-Related Signaling

The neurotoxic effects of this compound are likely mediated by its influence on multiple signaling pathways in the central nervous system.

Neurotransmitter Release: this compound has been shown to increase the spontaneous release of excitatory amino acid neurotransmitters, glutamate and aspartate.[6] This can lead to excitotoxicity and neuronal hyperexcitability, contributing to tremors and convulsions.

Calcium Signaling: The modulation of BK channels by this compound suggests an interaction with calcium signaling pathways.[12][13] Alterations in intracellular calcium levels can have profound effects on neuronal excitability and neurotransmitter release.

SIRT1/NF-κB/MAPK Pathway: Recent studies on Fumitremorgin C have indicated its ability to modulate the SIRT1/NF-κB/MAPK pathway in the context of osteoclast formation.[14] While not directly related to neurotoxicity, this finding suggests that Fumitremorgins may have broader effects on cellular signaling than previously understood. Further investigation is needed to determine if this pathway is involved in its neurotoxic effects.

Visualizations

Experimental Workflow: ABCG2 Inhibition Assay

Caption: Workflow for the ABCG2 inhibition assay using Hoechst 33342.

Signaling Pathway: Proposed Mechanism of this compound Neurotoxicity

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific inhibition of the ABCG2 transporter, a key player in multidrug resistance in cancer. This property positions it as a valuable tool for preclinical research and a potential lead compound for the development of novel chemosensitizers. However, its pronounced neurotoxicity presents a major obstacle to its clinical translation. A thorough understanding of its biological activities, toxicological profile, and the underlying molecular mechanisms is crucial for any future efforts to harness its therapeutic potential while mitigating its adverse effects. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing detailed experimental frameworks for further investigation. Future research should focus on structure-activity relationship studies to design analogs with reduced neurotoxicity while retaining potent ABCG2 inhibitory activity.

References

- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of small-molecule inhibition of human multidrug transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nngyk.gov.hu [nngyk.gov.hu]

- 10. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fumitremorgin C Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Fumitremorgin A: A Technical Guide on the Tremorgenic Mycotoxin and ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A (FTA) is a potent indole (B1671886) alkaloid mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2] As a member of the tremorgenic mycotoxin class, FTA is characterized by its profound effects on the central nervous system (CNS), inducing sustained tremors, convulsions, and in severe cases, death.[1][3] Its chemical structure is related to other mycotoxins like verruculogen, sharing a core indole and diketopiperazine moiety.[1][4]

Beyond its toxicological significance in veterinary and potentially human health, this compound and its analogs, particularly Fumitremorgin C (FTC), have garnered significant attention in the scientific community. FTC is a highly potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][6][7] This property makes it an invaluable tool in cancer research for studying and potentially overcoming multidrug resistance (MDR) in cancer cells.[8][9]

This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action as both a tremorgenic toxin and a transporter inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties

This compound is an organic heterohexacyclic compound.[1] Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₁N₃O₇ | [1] |

| Molecular Weight | 579.7 g/mol | [1] |

| CAS Number | 12626-18-5 | [1] |

| Chemical Class | Indole Alkaloid, Mycotoxin | [1][2] |

| Appearance | Solid | [10] |

| Solubility | Practically insoluble in water | [4] |

| Producing Organisms | Aspergillus fumigatus, Aspergillus fischeri, Aspergillus caespitosus | [1] |

Mechanism of Tremorgenic Action

The neurotoxic effects of this compound are primarily localized to the brain stem.[4] The toxin induces a range of neurological symptoms, including tremors, convulsions, and nystagmus, by interfering with neurotransmitter systems.[3][4]

Inhibition of GABAergic System

A primary mechanism for FTA-induced tremorgenicity is its interaction with the GABAergic system.[3] Specifically, tremorgenic mycotoxins inhibit the function of the GABA-A receptor, which is a ligand-gated chloride ion channel.[11][12] By inhibiting GABA-induced chloride influx, the toxin reduces the hyperpolarizing, inhibitory effect of GABA on neurons.[11] This leads to a state of hyperexcitability in the CNS, manifesting as tremors and convulsions.[3] The inhibition is thought to occur via binding near the receptor's chloride channel rather than at the GABA or benzodiazepine (B76468) binding sites.[11][12]

Other Neurological Effects

Studies have also investigated the role of other neurotransmitter systems. While some results suggest a possible involvement of the serotonergic system, others have found this participation to be insignificant.[3][13] FTA has been shown to facilitate discharges in the phrenic, vagal, and cervical sympathetic nerves, indicating a broad impact on the autonomic nervous system.[4] Additionally, this compound is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels, which contributes to its neurological effects.[14]

Mechanism of ABCG2/BCRP Inhibition

Fumitremorgin C (FTC), a closely related analog of FTA, is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[5][6][15] BCRP is an ABC transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs like mitoxantrone (B413), topotecan, and doxorubicin, from cells.[5][9] Overexpression of BCRP in cancer cells is a significant cause of multidrug resistance (MDR).

FTC inhibits BCRP-mediated transport, thereby increasing the intracellular accumulation of cytotoxic drugs and resensitizing resistant cancer cells to chemotherapy.[5] It specifically inhibits the ATPase and transport activity of BCRP without significantly affecting other major MDR transporters like P-glycoprotein (MDR1) or MRP1.[6][15] This specificity makes FTC an invaluable pharmacological tool for studying BCRP function.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies.

Table 1: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference |

|---|

| LD₅₀ | Mice | Intravenous (i.v.) | 0.185 mg/kg |[3] |

Table 2: BCRP/ABCG2 Inhibition Data for Fumitremorgin C (FTC)

| Assay Type | Cell Line | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Cytotoxicity | Human BCRP-transduced | Mitoxantrone | EC₉₀ | Significantly lower than in murine cells | [16] |

| Cytotoxicity | Human BCRP-transduced | Topotecan | EC₉₀ | Significantly lower than in murine cells | [16] |

| Drug Accumulation | Human BCRP-transduced | Mitoxantrone | IC₅₀ | Significantly lower than in murine cells | [16] |

| Cell Inhibition Studies | General | N/A | Suggested Conc. | ~1-5 µM |[15][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Isolation and Purification of Fumitremorgins

This protocol is a generalized procedure based on methods for isolating fumitremorgins from fungal cultures.[18]

-

Fungal Culture: Inoculate strains of Aspergillus fumigatus onto a suitable sterile medium, such as rice medium. Incubate under appropriate conditions to allow for fungal growth and mycotoxin production.

-

Extraction: After incubation, extract the culture material (mycelia and medium) with an organic solvent like ethyl acetate. This is typically done multiple times to ensure complete extraction.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-acetone) to separate fractions based on polarity.[19]

-

Thin-Layer Chromatography (TLC): Monitor the fractions using TLC to identify those containing the target fumitremorgins.[18]

-

-

Purification:

-

High-Performance Liquid Chromatography (HPLC): Purify the enriched fractions further using preparative HPLC, often with a reverse-phase column (e.g., C18).[18]

-

-

Identification and Confirmation: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[18]

Protocol: In Vitro BCRP/ABCG2 Inhibition Assay

This method assesses the ability of a compound to inhibit BCRP-mediated drug efflux, often by measuring the accumulation of a fluorescent BCRP substrate.

-

Cell Culture: Culture cells that overexpress BCRP (e.g., MCF-7/BCRP or MDCKII-ABCG2) and a corresponding parental control cell line that does not.[5][20]

-

Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., Fumitremorgin C) or a vehicle control in assay buffer for a defined period (e.g., 30-60 minutes).

-

Substrate Addition: Add a fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342) to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for substrate uptake and efflux.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular substrate and stop the transport process.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Data Analysis: Compare the fluorescence in inhibitor-treated cells to control cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux. Calculate IC₅₀ or EC₉₀ values from the dose-response curve.[6]

Protocol: GABA-A Receptor Chloride Flux Assay

This assay measures the effect of a compound on GABA-induced chloride ion influx into brain membrane vesicles (microsacs).[11][14]

-

Membrane Preparation: Prepare microsacs from whole rat brain tissue through a process of homogenization and centrifugation.

-

Pre-incubation: Pre-incubate the prepared microsacs with the test compound (e.g., this compound) or a vehicle control.

-

Initiate Chloride Influx: Start the reaction by adding GABA along with radioactive chloride (³⁶Cl⁻) to the microsac suspension.

-

Incubation: Allow the influx to proceed for a very short, controlled period (typically a few seconds).

-

Stop Influx: Rapidly terminate the reaction by adding an ice-cold stop buffer and immediately filtering the mixture through a glass fiber filter to trap the microsacs.

-

Washing: Quickly wash the filters with stop buffer to remove any external ³⁶Cl⁻.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained ³⁶Cl⁻ using a liquid scintillation counter.

-

Data Analysis: Compare the amount of chloride influx in the presence of the test compound to the control. A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor function.

Applications and Future Directions

While the inherent neurotoxicity of this compound precludes its direct clinical use, it remains a critical research compound.[6][21]

-

Tool for BCRP Research: Fumitremorgin C is considered a gold-standard specific inhibitor for studying the structure, function, and clinical relevance of the BCRP/ABCG2 transporter.[5]

-

Lead Compound for Drug Development: The structure of FTC has served as a scaffold for developing less toxic and more potent BCRP inhibitors.[6] Analogs like Ko143 have shown high potency and specificity with reduced toxicity, making them promising candidates for in vivo studies to enhance the efficacy of chemotherapy.[6][21]

-

Neuroscience Research: As a tremorgen, FTA can be used in animal models to study the mechanisms of convulsions and tremors and to investigate the roles of GABAergic and other neurotransmitter systems in motor control.[4]

Future research will likely focus on developing non-toxic Fumitremorgin analogs that retain potent BCRP inhibitory activity for clinical applications in oncology and on further elucidating the precise molecular interactions underlying its tremorgenic effects.

References

- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scbt.com [scbt.com]

- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine Natural Products as Breast Cancer Resistance Protein Inhibitors [mdpi.com]

- 10. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of tremorgenic mycotoxins on GABA/sub A/ receptor (Journal Article) | OSTI.GOV [osti.gov]

- 13. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]

- 16. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fumitremorgin C from Aspergillus. fumigatus, ≥95% (HPLC), lyophilized, BCRP/ABCG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 18. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

A Comparative Analysis of Fumitremorgin A and Verruculogen: Structure, Biosynthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin A and Verruculogen (B192650) are structurally related tremorgenic mycotoxins produced by various species of Aspergillus and Penicillium fungi.[1] Both compounds are complex indole (B1671886) alkaloids characterized by a unique eight-membered endoperoxide ring, a feature central to their bioactivity.[2] This technical guide provides a comprehensive comparison of their structural relationship, shared biosynthetic pathway, physicochemical properties, and distinct mechanisms of action. Detailed experimental protocols for their characterization and synthesis are provided, alongside graphical representations of their molecular relationship and biological pathways to facilitate a deeper understanding for research and drug development applications.

Structural and Biosynthetic Relationship

This compound and Verruculogen share a hexacyclic indole alkaloid core, derived from the amino acids L-tryptophan and L-proline.[3][4] The defining structural feature of this mycotoxin family is the presence of an eight-membered endoperoxide bridge, which is a rare and synthetically challenging moiety.[2][5]

The direct structural relationship is that this compound is the O-prenylated derivative of Verruculogen.[6][7] Biosynthetically, Verruculogen is the immediate precursor to this compound. The final step in the shared biosynthetic pathway involves the prenylation of the C-10 hydroxyl group of Verruculogen.[2] This pathway is orchestrated by a series of enzymes encoded by the ftm (fumitremorgin) gene cluster.[4]

The biosynthesis begins with the condensation of L-tryptophan and L-proline to form a diketopiperazine core, brevianamide (B1173143) F, by a nonribosomal peptide synthetase (NRPS).[4] This scaffold then undergoes a series of enzymatic transformations, including prenylation and complex oxidative cyclizations catalyzed by cytochrome P450 monooxygenases.[4] A key step is the formation of the endoperoxide ring, catalyzed by the non-heme iron-dependent dioxygenase, verruculogen synthase.[4][8]

Physicochemical Properties

The addition of the prenyl group to the Verruculogen scaffold results in a predictable increase in molecular weight and a change in chemical formula for this compound. These differences, while seemingly minor, can influence properties such as solubility and interactions with biological targets.

| Property | Verruculogen | This compound |

| Chemical Formula | C₂₇H₃₃N₃O₇[3][9] | C₃₂H₄₁N₃O₇[7][10] |

| Molecular Weight | 511.57 g/mol [3][9] | 579.69 g/mol [10] |

| Appearance | White crystalline solid[3] | Not specified, likely similar |

| Melting Point | 233-235 °C[3] | Not specified |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform[3] | Not specified, likely similar |

| CAS Number | 12771-72-1[3][9] | 12626-18-5[7] |

Biological Activity and Mechanism of Action

Both Verruculogen and this compound are recognized as potent tremorgenic mycotoxins, primarily affecting the central nervous system.[7][9] Their main shared mechanism of action is the potent inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels.[6] However, a key distinction in their pharmacological profiles is Verruculogen's additional activity at GABA-A receptors.

-

This compound: Primarily acts as a potent and specific inhibitor of BK channels.

-

Verruculogen: Exhibits a dual mechanism. It inhibits BK channels and also modulates GABA-A receptors by inhibiting GABA-induced chloride influx.[6] This suggests Verruculogen binds at or near the chloride channel of the GABA-A receptor complex, interfering with inhibitory neurotransmission.[6] This dual action likely contributes to its complex neurotoxic profile.[6]

Experimental Protocols

Structural Elucidation via NMR Spectroscopy

The complex, polycyclic structures of Verruculogen and this compound are typically elucidated using a combination of advanced spectroscopic techniques.

Objective: To determine the complete chemical structure and assign all proton and carbon signals.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified mycotoxin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR:

-

Acquire a standard ¹H NMR spectrum to identify proton environments and coupling patterns.

-

Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon signals.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Perform to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Perform to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Perform to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments and establishing the overall carbon skeleton.[3]

-

-

Data Analysis: Integrate data from all spectra to piece together the molecular structure, confirming connectivity and stereochemistry.

Total Synthesis of Verruculogen and this compound

The first total synthesis of these complex molecules was reported by Baran and coworkers, a landmark achievement in natural product synthesis.[2][5]

Objective: To chemically synthesize Verruculogen and subsequently this compound from commercially available starting materials.

Key Stages of the Synthetic Route: [2][5]

-

Starting Material Synthesis: A key challenge was the regiocontrolled synthesis of 6-methoxytryptophan. This was achieved from a commercially available tryptophan derivative using an iridium-catalyzed C-H borylation followed by a Chan-Lam coupling.[2][5][11]

-

Core Assembly: The 6-methoxytryptophan derivative is elaborated through a series of steps to construct the pentacyclic core of the molecule.

-

Endoperoxide Formation: A crucial and challenging step involves a diastereoselective, endoperoxide-forming cyclization. This was achieved via the reaction of a hydroperoxide/indole hemiaminal intermediate.[2][5]

-

Final Steps for Verruculogen: Deprotection and a final annulation reaction yield Verruculogen.[2][5]

-

Conversion to this compound: The total synthesis of this compound is completed by the direct prenylation of the synthesized Verruculogen using prenyl bromide, mimicking the final step of the natural biosynthetic pathway.[2][5]

Biological Assay: GABA-A Receptor Chloride Flux

This assay is used to determine the effect of Verruculogen on the function of the GABA-A receptor ion channel.[6]

Objective: To measure the extent of ³⁶Cl⁻ influx into isolated membrane vesicles (microsacs) in the presence of GABA and the test compound (Verruculogen).

Methodology:

-

Preparation of Microsacs: Prepare membrane vesicles from rat cerebral cortex, which are rich in GABA-A receptors.

-

Pre-incubation: Incubate the microsacs with Verruculogen at various concentrations (or a vehicle control).

-

Initiate Influx: Start the chloride flux by adding GABA along with the radioactive tracer ³⁶Cl⁻.

-

Stop Influx: After a brief incubation period (seconds), rapidly stop the influx by filtration through glass fiber filters and wash with ice-cold buffer to remove external radioactivity.

-

Quantify Chloride Uptake: Measure the amount of ³⁶Cl⁻ retained by the microsacs using liquid scintillation counting.

-

Analysis: Compare the amount of chloride influx in the presence of Verruculogen to the control (GABA alone). A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor channel.[6]

Conclusion

Verruculogen and this compound are closely related mycotoxins with significant biological activity. Their relationship as precursor and product in a shared biosynthetic pathway is reflected in their structural similarity, with this compound being a simple prenylated derivative of Verruculogen. While both are potent inhibitors of BK channels, the additional inhibitory activity of Verruculogen at the GABA-A receptor highlights how a subtle structural modification can lead to a significant divergence in pharmacological targets. The successful total synthesis of both compounds provides a platform for the creation of novel analogs, enabling further investigation into their structure-activity relationships and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Verruculogen and this compound Enabled by Ligand-controlled C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Synthesis of 13-Oxoverruculogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Verruculogen - Wikipedia [en.wikipedia.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Total Synthesis of Verruculogen and this compound Enabled by Ligand-Controlled C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumitremorgin Analogs as Specific Inhibitors of the ABCG2 Transporter: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumitremorgin C (FTC) and its analogs, particularly Ko143, as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs. Understanding its inhibition is critical for developing strategies to overcome MDR and enhance therapeutic efficacy.

Introduction: ABCG2 and the Role of Fumitremorgin Inhibitors

The ABCG2 transporter is a 72-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is highly expressed in various tissues, including the blood-brain barrier, liver, and intestine, where it plays a protective role by extruding xenobiotics and toxins.[1] However, its overexpression in cancer cells is a major mechanism of multidrug resistance, as it actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.[1][2]

Fumitremorgins are a class of mycotoxins produced by fungi such as Aspergillus fumigatus.[3][4] While several fumitremorgins exist, Fumitremorgin C (FTC) was identified as the first potent and specific inhibitor of ABCG2.[1][5][6] Due to its neurotoxic effects, its direct clinical use is precluded.[6][7] This led to the development of synthetic, non-toxic analogs, most notably Ko143, which is one of the most potent and specific ABCG2 inhibitors known to date.[6][7] These inhibitors are invaluable tools for studying ABCG2 function and represent potential candidates for clinical development to reverse MDR.[7]

Mechanism of Action

FTC and Ko143 inhibit ABCG2 by directly binding to the transporter, thereby blocking its efflux function. The primary mechanism is the reversal of ABCG2-mediated drug resistance by increasing the intracellular accumulation of substrate drugs.[6][7][8]

The binding of these inhibitors is thought to trap the transporter in a conformation that is incompatible with substrate transport and ATP hydrolysis. Studies using ATPase assays show that potent inhibitors like Ko143 significantly decrease the ATPase activity of ABCG2, which is essential for the energy-dependent efflux process.[1][9] Cell-based assays consistently demonstrate that in the presence of FTC or Ko143, the efflux of fluorescent ABCG2 substrates like Hoechst 33342 is blocked, leading to their accumulation inside the cell.

Quantitative Inhibition Data

The potency of FTC and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Ko143 is significantly more potent than its parent compound, FTC. A notable species difference exists, with human ABCG2 being more susceptible to inhibition by FTC than the murine ortholog, Bcrp1.[5][10]

Table 1: Potency of Fumitremorgin C (FTC) and Ko143 against ABCG2

| Compound | Parameter | Value | Species | Assay/Cell Line | Reference |

|---|---|---|---|---|---|

| Fumitremorgin C | EC50 | ~1–5 µM | Human | Drug Resistance Reversal | [11][12] |

| Fumitremorgin C | IC50 | Lower in human cells | Human vs. Murine | Mitoxantrone Accumulation | [5] |

| Ko143 | EC50 | ~10 nM | Human | Drug Resistance Reversal | [11][12] |

| Ko143 | IC50 | <10 nM | Human | E1S Transport | [1] |

| Ko143 | IC50 | 9.7 nM | Human | ATPase Activity Assay | [9] |

| Ko143 | IC50 | 0.16 µM | Human | PPIX-based Accumulation |[13] |

Specificity Profile

A key advantage of FTC and Ko143 is their high specificity for ABCG2 over other major ABC transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1).[6][7] Fumitremorgin C reverses multidrug resistance in cells overexpressing ABCG2 but not in those overexpressing ABCB1 or ABCC1.[14] This specificity makes them excellent tools for isolating and studying the specific contribution of ABCG2 to drug transport and resistance. However, it is important to note that at higher concentrations (≥1 µM), Ko143 may exhibit some inhibitory effects on ABCB1 and ABCC1, a factor to consider in experimental design.[9]

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for evaluating ABCG2 inhibition. Below are detailed methodologies for key assays.

This is the most common assay to measure ABCG2 transport activity. Hoechst 33342 is a fluorescent DNA stain and a well-characterized ABCG2 substrate.[15] Cells with active ABCG2 will efflux the dye, resulting in low fluorescence, while inhibition of ABCG2 leads to dye accumulation and high fluorescence.[12][16]

Materials:

-

Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells.

-

Complete cell culture medium.

-

Hoechst 33342 stock solution (e.g., 10 mg/mL in water).[17]

-

Fumitremorgin C or Ko143 stock solution (in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

96-well black, clear-bottom tissue culture plates.

-

Fluorescence plate reader or flow cytometer.

Protocol:

-

Cell Seeding: Seed ABCG2-expressing cells and control cells into a 96-well plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[16][18]

-

Inhibitor Incubation: Prepare serial dilutions of the inhibitor (e.g., Ko143) in pre-warmed culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

-

Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5-10 µM.[19][20]

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[16]

-

Washing: Stop the efflux by washing the cells 2-3 times with 200 µL of ice-cold PBS to remove extracellular dye.[16]

-

Fluorescence Measurement: Add 100 µL of cold PBS or a suitable buffer to each well. Measure the intracellular fluorescence using a plate reader (e.g., excitation ~350 nm, emission ~460 nm). Alternatively, trypsinize the cells, resuspend them in cold PBS, and analyze by flow cytometry.[19]

-

Data Analysis: Subtract the background fluorescence from control cells (or wells without dye). Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of a substrate and/or inhibitor. It is typically performed using membrane vesicles or purified, reconstituted ABCG2 protein. The assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9-ABCG2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, KCl, and sodium azide).

-

ATP solution (10 mM).[21]

-

Inhibitor (Ko143) and Substrate (e.g., Estrone-3-sulfate).

-

Phosphate detection reagent (e.g., PiColorLock™ mix or malachite green-based reagent).[21]

-

Phosphate standard solution.

Protocol:

-

Prepare Reagents: Equilibrate all reagents to the specified assay temperature (e.g., 37°C).

-

Reaction Setup: In a 96-well plate, combine the ABCG2 membrane vesicles (5-10 µg protein) with the assay buffer. Add the inhibitor (Ko143) at various concentrations. Include controls: no enzyme (blank), enzyme only (basal activity), and enzyme with a stimulating substrate (stimulated activity).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.[21] This reagent typically contains an acid to stop the enzyme and a colorimetric agent that reacts with the liberated Pi.

-

Color Development: Allow color to develop for 15-30 minutes at room temperature.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

-

Data Analysis: Create a phosphate standard curve. Subtract the absorbance of the "no enzyme" blank from all readings. Calculate the amount of Pi released and plot the ATPase activity (as a percentage of the stimulated control) against the inhibitor concentration to determine the IC50.[9]

Conclusion

Fumitremorgin C and its highly potent, specific, and less toxic analog Ko143 are indispensable tools in the study of ABCG2. They serve as benchmark inhibitors for validating the transporter's role in multidrug resistance and drug disposition. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to accurately assess ABCG2 function and to screen for novel inhibitors. As drug development continues to grapple with the challenges of transporter-mediated resistance, a thorough understanding of these foundational inhibitors remains paramount.

References

- 1. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fumitremorgin A | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fumitremorgin - Wikipedia [en.wikipedia.org]

- 5. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.unibo.it [cris.unibo.it]

- 12. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ashpublications.org [ashpublications.org]

- 20. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ATPase Assay Kit (ab270551) | Abcam [abcam.com]

Comprehensive literature review of Fumitremorgin alkaloids.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin alkaloids are a class of mycotoxins produced by various species of the Aspergillus genus. These indole (B1671886) alkaloids, derived from L-tryptophan and L-proline, exhibit a complex and diverse range of polycyclic structures. Initially identified for their tremorgenic and neurotoxic effects, certain members of this family, most notably Fumitremorgin C, have garnered significant scientific interest as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This transporter plays a critical role in multidrug resistance (MDR) in cancer cells by effluxing a wide array of chemotherapeutic agents. The potent inhibitory activity of Fumitremorgin C against ABCG2 has spurred the development of less toxic, synthetic analogs, such as Ko143, with the aim of overcoming MDR in clinical settings. This technical guide provides a comprehensive review of the fumitremorgin alkaloids, detailing their biosynthesis, biological activities, and mechanisms of action, with a focus on their interaction with the ABCG2 transporter. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

The fumitremorgin family of alkaloids are fungal secondary metabolites first isolated from Aspergillus fumigatus. Structurally, they are part of the diketopiperazine class of natural products.[1] The family includes several related compounds, such as Fumitremorgin A, B, and C, as well as the closely related tremorgenic mycotoxin, verruculogen (B192650).[2][3] this compound and verruculogen are distinguished by a unique and chemically challenging eight-membered endoperoxide ring.[4]

While initially characterized by their neurotoxic properties, which cause tremors in animal models, the discovery of Fumitremorgin C (FTC) as a potent and selective inhibitor of the ABCG2 transporter marked a significant turning point in the study of these alkaloids.[5] ABCG2 is a key contributor to multidrug resistance in cancer, a major obstacle in chemotherapy.[5] FTC's ability to reverse this resistance, however, is hampered by its inherent neurotoxicity.[5] This has led to extensive research into structure-activity relationships and the synthesis of analogs, like Ko143, which retain potent ABCG2 inhibitory activity but have reduced toxicity.[5][6]

Biosynthesis of Fumitremorgin Alkaloids

The biosynthesis of fumitremorgin alkaloids is orchestrated by a cluster of genes, referred to as the ftm gene cluster in Aspergillus fumigatus.[7] The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide (B1173143) F. This foundational step is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the ftmA gene.[7][8]

Following the formation of brevianamide F, the pathway involves a series of enzymatic modifications, including prenylation, and complex oxidative cyclizations catalyzed by various enzymes such as cytochrome P450 monooxygenases.[9][10] These modifications lead to the diverse structures observed in this alkaloid family. For instance, fumitremorgin C is produced through the hydroxylation of the tryprostatin B indole ring, followed by C-N bond formation.[10] Further dihydroxylation of fumitremorgin C yields fumitremorgin B.[10] The biosynthesis of verruculogen involves the final and defining step of forming the eight-membered endoperoxide ring.[7]

Biological Activity and Mechanism of Action

The biological activities of fumitremorgin alkaloids are diverse, ranging from neurotoxicity to potent inhibition of multidrug resistance transporters.

Neurotoxicity

Verruculogen and this compound are potent tremorgenic mycotoxins.[2][3] Their neurotoxicity is primarily attributed to the potent inhibition of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels.[11] By blocking these channels, verruculogen causes prolonged depolarization of neurons, leading to increased neurotransmitter release and hyperexcitability, which manifests as tremors.[11] Additionally, verruculogen can modulate GABAergic neurotransmission by acting as a non-competitive antagonist of the GABAA receptor.[1][11]

Inhibition of ABCG2 Transporter

A pivotal activity of Fumitremorgin C (FTC) and its analogs is the potent and specific inhibition of the ABCG2 (BCRP) multidrug transporter.[5] ABCG2 is an efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby conferring multidrug resistance (MDR).[5]

FTC was one of the first specific inhibitors of ABCG2 to be identified.[5] It non-competitively inhibits the ATPase activity of the transporter, effectively trapping the substrate-bound conformation and preventing drug efflux.[5] This inhibition leads to an accumulation of chemotherapeutic agents inside the cancer cells, restoring their cytotoxic efficacy.[5] The high potency of FTC spurred the development of synthetic analogs, such as Ko143, which exhibit even greater inhibitory activity with significantly reduced neurotoxicity.[5] Ko143 is over 200-fold more selective for ABCG2 over other transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1).[6]

Quantitative Biological Data

The inhibitory potency of Fumitremorgin C and its analogs against various ABC transporters is typically quantified by IC50 (half-maximal inhibitory concentration) or EC90 (concentration for 90% reversal of resistance) values.

| Compound | Transporter | Cell Line | Assay Substrate | IC50 / EC90 (nM) | Reference(s) |

| Fumitremorgin C | Human ABCG2 | MDCKII-BCRP | Mitoxantrone | IC50 ≈ 1000 | [12] |

| Human ABCG2 | S1-M1-3.2 | Mitoxantrone | EC50 ≈ 320 | [11] | |

| Murine Abcg2 | MEF3.8 | Mitoxantrone | EC90 = 1100 | [5] | |

| Ko143 | Human ABCG2 | HEK-G2 | Mitoxantrone | IC50 = 9.7 | [13] |

| Human ABCG2 | MDCK II-ABCG2 | Mitoxantrone | EC50 = 26 | [6][14] | |

| Murine Abcg2 | MEF3.8 | Mitoxantrone | EC90 = 23 | [5] | |

| Human ABCB1 | HEK-B1 | Paclitaxel | EC90 = 5500 | [5] | |

| Human ABCC1 | HEK-C1 | Doxorubicin | EC90 > 8000 | [5] | |

| Febuxostat | Human ABCG2 | Vesicles | Urate | IC50 = 27 | [5] |

Synthesis, Isolation, and Analysis

The complex structures of fumitremorgin alkaloids, especially those containing the endoperoxide bridge like Verruculogen and this compound, have made their total synthesis a significant chemical challenge. The first total synthesis was enabled by a ligand-controlled iridium-catalyzed C-H borylation to functionalize the indole core.[4] The synthesis of the potent ABCG2 inhibitor Ko143 has also been well-documented, often involving a Bischler–Napieralski reaction as a key step.[15]

Isolation and Purification Workflow

Fumitremorgin alkaloids are typically produced by fermentation of Aspergillus species on a suitable medium, such as rice.[8] The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Protocols

Protocol for Isolation of Fumitremorgin B

This protocol is adapted from the methodology for isolating Fumitremorgin B from Aspergillus fumigatus.[8]

-

Fungal Culture: Inoculate sterile rice medium (5 kg) with high-producing strains of Aspergillus fumigatus. Incubate the culture at 25°C for 10-14 days.

-

Extraction: Following incubation, exhaustively extract the molded rice culture with ethyl acetate. Pool the organic extracts.

-